molecular formula C15H14N4O B033970 2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile CAS No. 108610-78-2

2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile

Cat. No.: B033970
CAS No.: 108610-78-2
M. Wt: 266.30 g/mol
InChI Key: WNXSIPLQLUDQDP-UHFFFAOYSA-N
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Description

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine is a chemical compound with the molecular formula C14H14N4O. It is characterized by the presence of a cyano group, a morpholino group, and a pyridyl group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(pyrid-4-yl)pyridine with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the compound can be synthesized by dissolving it in acids and precipitating it from the solutions obtained using bases. Alternatively, it can be dissolved in chlorinated hydrocarbons and precipitated from these solutions . These methods ensure high bulk density and crystalline purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2-morpholino-5-(pyrid-4-yl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Biological Activity

2-Morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H14N4O
  • Molecular Weight : 254.29 g/mol
  • SMILES Notation : N#CC1=CC(C=2C=CN=CC=2)=CN=C1N1CCOCC1

Antitumor Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antitumor activity. For instance, a related compound demonstrated potent inhibition of tumor growth in various cancer models, suggesting a similar potential for our compound.

Compound IC50 (nM) Cancer Type
CFI-4009450.9Colon Cancer
Compound A0.64Multiple Myeloma
Compound B1.1Acute Lymphoblastic Leukemia

Antimicrobial Activity

Research highlights the antimicrobial properties of pyridine derivatives. The presence of morpholine and pyridine rings enhances the biological activity against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate to High Activity

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes involved in cell proliferation and survival pathways. Notably, it inhibits protein kinases that are critical in cancer cell signaling.

Case Studies

  • Case Study on Antitumor Efficacy
    • A study evaluated the efficacy of related compounds in xenograft models, showing significant tumor reduction when administered at doses of 10 mg/kg.
    • The study reported that the compound inhibited tumor growth by over 90% compared to control groups.
  • Evaluation of Antimicrobial Properties
    • In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against various bacterial strains.
    • The compound's effectiveness was enhanced when combined with other antimicrobial agents, showcasing potential for use in combination therapies.

Properties

CAS No.

108610-78-2

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

2-morpholin-4-yl-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C15H14N4O/c16-10-13-9-14(12-1-3-17-4-2-12)11-18-15(13)19-5-7-20-8-6-19/h1-4,9,11H,5-8H2

InChI Key

WNXSIPLQLUDQDP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C3=CC=NC=C3)C#N

Key on ui other cas no.

108610-78-2

Synonyms

3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine
AWD 122-14
AWD-122-14

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.3 kg 3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate is suspended in 40 l water and the suspension is heated to 50° C. 0.5 kg activated charcoal is added and filtered off with suction after 15 minutes of stirring and washed with water. The filtrate is cooled to 30° C. While stirring, about 2.7 l concentrated sodium hydroxide solution is allowed to run in over a period of one hour at this temperature until pH 8-9. The crystalline material is centrifuged off and washed with total of 30 l water. The yield is 4.1 kg (93.2% of the theoretical yield), with a melting point of 126° C.-128° C. The bulk density of the material, after is was pulverized in a mortar, was about 360 g/l.
Name
3-cyano-2-morpholino-5-(pyrid-4-yl)-pyridine hydrochloride monohydrate
Quantity
5.3 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 L
Type
solvent
Reaction Step Three

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